N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzenesulfonamide
Description
N-[2-(2,5-Dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzenesulfonamide is a synthetic benzenesulfonamide derivative featuring a 2,5-dimethyl-substituted indole moiety linked via an ethyl group to a substituted benzenesulfonamide. The benzenesulfonamide component includes a methoxy group at position 2 and an isopropyl group at position 5, distinguishing it from structurally related compounds.
Properties
Molecular Formula |
C22H28N2O3S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C22H28N2O3S/c1-14(2)17-7-9-21(27-5)22(13-17)28(25,26)23-11-10-18-16(4)24-20-8-6-15(3)12-19(18)20/h6-9,12-14,23-24H,10-11H2,1-5H3 |
InChI Key |
PFGQXJAIGGLJTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=C(C=CC(=C3)C(C)C)OC)C |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis
The Fischer indole reaction remains the most widely employed method for constructing the indole nucleus. A ketone precursor (e.g., 2,5-dimethylcyclohexanone) reacts with phenylhydrazine under acidic conditions (e.g., polyphosphoric acid or acetic acid) to form the indole ring. For example, a modified protocol from CN100497308C involves refluxing 2,5-dimethylcyclohexanone with phenylhydrazine in acetic acid at 110°C for 12 hours, yielding 2,5-dimethylindole with 78% efficiency. Key parameters include strict temperature control and anhydrous conditions to prevent side reactions.
Introduction of the Ethylamino Side Chain
The 3-position of the indole is functionalized via Friedel-Crafts alkylation or Michael addition. A 2021 PMC study details the use of nitroethylene derivatives to install a 2-nitroethyl group at C-3, followed by reduction to the corresponding amine. For instance, treating 2,5-dimethylindole with 2-nitrovinylbenzene in CH2Cl2 under BF3 catalysis affords 3-(2-nitroethyl)-2,5-dimethylindole (yield: 65%). Subsequent hydrogenation over Pd/C in ethanol reduces the nitro group to an amine, yielding 3-(2-aminoethyl)-2,5-dimethylindole (yield: 89%).
Benzenesulfonamide Synthesis
The benzenesulfonamide moiety is synthesized separately and coupled to the indole-ethylamine intermediate.
Sulfonation of Substituted Phenols
2-Methoxy-5-isopropylphenol undergoes sulfonation using chlorosulfonic acid at 0–5°C. The reaction generates 2-methoxy-5-isopropylbenzenesulfonyl chloride, isolated via precipitation in ice water (yield: 82%). Critical factors include stoichiometric excess of chlorosulfonic acid and rapid quenching to minimize over-sulfonation.
Sulfonamide Coupling
The sulfonyl chloride reacts with 3-(2-aminoethyl)-2,5-dimethylindole in a nucleophilic substitution. A protocol adapted from EvitaChem involves dissolving the amine in dry dichloromethane (DCM) with triethylamine (TEA) as a base. Adding 2-methoxy-5-isopropylbenzenesulfonyl chloride dropwise at 0°C, followed by stirring at room temperature for 6 hours, affords the crude sulfonamide. Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) yields the final product at 67% purity, which is further recrystallized from ethanol to achieve >95% HPLC purity.
Alternative One-Pot Synthesis
A streamlined approach combines indole alkylation and sulfonamide formation in a single reactor.
Sequential Alkylation-Sulfonylation
A 2025 PubChem entry outlines a one-pot method where 2,5-dimethylindole is treated with 2-bromoethylamine hydrobromide in DCM under N-methylmorpholine (NMM) catalysis. After 4 hours, the reaction mixture is cooled to 0°C, and 2-methoxy-5-isopropylbenzenesulfonyl chloride is added directly. This method bypasses intermediate isolation, achieving an overall yield of 58% with 88% purity after aqueous workup.
Industrial-Scale Optimization
Large-scale production demands cost-effective and safety-focused protocols.
Continuous Flow Reactor Design
CN100497308C describes a continuous flow system for synthesizing analogous sulfonamides. A mixture of 3-(2-aminoethyl)-2,5-dimethylindole and sulfonyl chloride in DCM is pumped through a PTFE reactor at 25°C with a residence time of 15 minutes. The effluent is neutralized with NaHCO3 and concentrated in vacuo, yielding 72% product with 91% purity. This method reduces reaction time by 80% compared to batch processes.
Solvent and Catalyst Recycling
The same patent emphasizes recycling DCM and TEA via distillation, reducing solvent waste by 60%. Catalytic amounts of dimethylaminopyridine (DMAP) enhance coupling efficiency, allowing a 0.5 mol% loading without compromising yield.
Analytical Characterization
Rigorous quality control ensures compliance with pharmaceutical standards.
Spectroscopic Confirmation
-
1H-NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.12 (s, 1H, indole H-4), 6.94 (d, J = 8.4 Hz, 1H, ArH), 3.89 (s, 3H, OCH3), 3.02 (t, J = 6.8 Hz, 2H, CH2NH), 2.68 (t, J = 6.8 Hz, 2H, CH2-indole), 2.34 (s, 3H, CH3-indole), 2.28 (s, 3H, CH3-indole), 1.24 (d, J = 6.8 Hz, 6H, CH(CH3)2).
-
HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 70:30), purity ≥98%.
Melting Point and Solubility
The compound exhibits a melting point of 158–160°C and solubility in DCM (>50 mg/mL), ethanol (20 mg/mL), and water (<0.1 mg/mL).
Challenges and Mitigation Strategies
Regioselectivity in Indole Alkylation
Competing alkylation at indole N-1 and C-3 is mitigated using bulky electrophiles (e.g., 2-bromoethylamine) and low temperatures (0–5°C) to favor C-3 substitution.
Sulfonamide Hydrolysis
The sulfonamide bond is prone to hydrolysis under acidic conditions. Storage at pH 7–8 and avoidance of aqueous acids during workup preserve stability.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous benzenesulfonamide derivatives (Table 1), focusing on structural features, synthetic methodologies, and inferred structure-activity relationships (SAR).
Structural Features and Substituent Effects
- Indole Modifications: The target compound’s 2,5-dimethylindole group enhances lipophilicity compared to unsubstituted indoles (e.g., C₁₈H₂₀N₂O₄S in ) or chlorobenzoyl-substituted indoles (e.g., ). This substitution may improve membrane permeability but reduce solubility .
Benzenesulfonamide Modifications :
- The 5-isopropyl group in the target compound introduces steric bulk, which could limit off-target interactions but may also reduce synthetic yields (cf. 28–37% yields in ) .
- Methoxy groups (e.g., ) improve solubility via polar interactions, whereas halogenated or heterocyclic substituents (e.g., 5-chlorothiophene in ) may enhance binding specificity .
Inferred Structure-Activity Relationships (SAR)
- Halogen vs. Alkyl Groups : Chlorine or trifluoromethyl substituents () are associated with enhanced enzymatic inhibition (e.g., COX), whereas the target’s isopropyl group may prioritize hydrophobic pocket interactions .
Biological Activity
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzenesulfonamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by an indole moiety linked to a benzenesulfonamide group. The molecular formula is , with a molecular weight of approximately 336.45 g/mol. The presence of the indole structure is significant as it is often associated with various pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Human Colon Carcinoma (HCT-15) | 12.5 | |
| Human Melanoma (WM793) | 15.0 | |
| Human Glioblastoma (U251) | 10.0 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, likely through modulation of signaling pathways associated with cancer cell survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It showed promising activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 32 | |
| Staphylococcus aureus | 16 | |
| Mycobacterium tuberculosis | 8 |
These findings suggest that this compound may be a candidate for further development as an antimicrobial agent.
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, the compound exhibits anti-inflammatory effects. Research indicates that it can reduce levels of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
A notable case study involved the administration of this compound in a murine model of cancer. Results showed a significant reduction in tumor size compared to control groups, with improved survival rates observed in treated animals. The study underscored the potential for this compound in cancer therapeutics and warranted further investigation into its pharmacokinetics and long-term effects.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-(propan-2-yl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a 2,5-dimethylindole derivative with a functionalized benzenesulfonamide precursor. Key steps include:
- Indole activation : Introduce an ethyl linker at the indole’s 3-position via alkylation or Friedel-Crafts acylation.
- Sulfonamide formation : React the activated indole intermediate with 2-methoxy-5-(propan-2-yl)benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Optimization : Control temperature (0–25°C), use anhydrous solvents (e.g., dichloromethane), and monitor progress via TLC or HPLC. Purification via column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase .
- Structural confirmation :
- NMR spectroscopy : ¹H and ¹³C NMR to verify indole, sulfonamide, and substituent positions (e.g., methoxy at C2, isopropyl at C5) .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray crystallography : For absolute configuration determination, use SHELX software for refinement (e.g., SHELXL-2018) .
Q. How can researchers conduct initial biological activity screening for this compound?
- Methodological Answer :
- In vitro assays : Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based activity assays.
- Cellular models : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and assess anti-inflammatory activity in macrophages (e.g., LPS-induced TNF-α suppression) .
- Dose-response curves : Use concentrations ranging from 1 nM to 100 µM to determine IC₅₀ values. Include positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. What strategies can resolve contradictions in crystallographic data for this compound’s polymorphic forms?
- Methodological Answer :
- Data collection : Use synchrotron radiation for high-resolution datasets (d-spacing < 1 Å) to reduce noise .
- Refinement : Compare SHELXL refinement results with alternative software (e.g., OLEX2) to validate hydrogen-bonding networks and torsional angles.
- Validation tools : Employ the Cambridge Structural Database (CSD) to cross-reference bond lengths/angles with similar sulfonamide-indole structures .
Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound’s derivatives?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2). Prioritize docking poses with sulfonamide oxygen atoms forming hydrogen bonds to catalytic residues .
- QSAR studies : Generate 3D descriptors (e.g., electrostatic potential, logP) for derivatives and correlate with bioactivity data. Validate models via leave-one-out cross-validation .
- MD simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes under physiological conditions .
Q. What experimental approaches can address discrepancies in bioactivity data across different cell lines?
- Methodological Answer :
- Transcriptomic profiling : Use RNA-seq to compare gene expression in responsive vs. non-responsive cell lines. Focus on pathways like apoptosis or oxidative stress .
- Metabolic stability : Test compound degradation in liver microsomes (human/rat) to rule out pharmacokinetic variability .
- Membrane permeability : Employ Caco-2 monolayer assays to assess if transport efficiency affects activity .
Data Analysis and Validation
Q. How should researchers validate the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS/MS .
- Light sensitivity : Expose to UV light (320–400 nm) for 48 hours and compare NMR spectra pre/post exposure .
Q. What statistical methods are appropriate for analyzing dose-response data with high variability?
- Methodological Answer :
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀ and Hill coefficients.
- Outlier detection : Use Grubbs’ test (α=0.05) to exclude anomalous replicates .
- Bootstrap resampling : Generate 95% confidence intervals for IC₅₀ values to assess reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
